molecular formula C19H34N2O2 B3177403 (4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) CAS No. 160191-66-2

(4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

Cat. No.: B3177403
CAS No.: 160191-66-2
M. Wt: 322.5 g/mol
InChI Key: JJNIMNQSGAJASD-ZIAGYGMSSA-N
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Description

(4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a chiral bisoxazoline compound. This compound is known for its utility as a ligand in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds. The presence of tert-butyl groups and the oxazoline rings contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) typically involves the reaction of a suitable diol with an oxazoline derivative under specific conditions. One common method includes the use of a pentane-3,3-diyl diol and 4-tert-butyl-4,5-dihydrooxazole in the presence of a dehydrating agent to facilitate the formation of the bisoxazoline structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxazoline oxides.

    Reduction: Reduction reactions can convert the oxazoline rings to their corresponding alcohols.

    Substitution: The tert-butyl groups can undergo substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles like alkyl halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoline oxides, while reduction can produce diols.

Scientific Research Applications

(4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) has several scientific research applications:

    Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.

    Biology: Investigated for its potential in enzyme mimetics and as a scaffold for drug design.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which (4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metal centers, and the pathways involved often relate to the activation of substrates for asymmetric synthesis .

Comparison with Similar Compounds

Similar Compounds

    (4S,4’S)-2,2’-(Pentane-3,3’-diyl)bis(4-benzyl-4,5-dihydrooxazole): Similar structure but with benzyl groups instead of tert-butyl groups.

    (4S,4’S)-2,2’-(3-Pentylidene)bis(4-isopropyloxazoline): Contains isopropyl groups and a different backbone structure.

Uniqueness

The uniqueness of (4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) lies in its specific steric and electronic properties imparted by the tert-butyl groups and the oxazoline rings. These features make it particularly effective as a chiral ligand in asymmetric catalysis, offering high selectivity and efficiency in various chemical reactions .

Properties

IUPAC Name

(4S)-4-tert-butyl-2-[3-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N2O2/c1-9-19(10-2,15-20-13(11-22-15)17(3,4)5)16-21-14(12-23-16)18(6,7)8/h13-14H,9-12H2,1-8H3/t13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNIMNQSGAJASD-ZIAGYGMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=NC(CO1)C(C)(C)C)C2=NC(CO2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(C1=N[C@H](CO1)C(C)(C)C)C2=N[C@H](CO2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
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(4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
Reactant of Route 3
(4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
Reactant of Route 4
(4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
Reactant of Route 5
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(4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
Reactant of Route 6
(4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

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